molecular formula C24H21FN4O2 B11278254 N-(4-fluorophenyl)-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-fluorophenyl)-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11278254
M. Wt: 416.4 g/mol
InChI Key: ONIOIEAROHLTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with fluorophenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-FLUOROPHENYL)-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-FLUOROPHENYL)-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique pyrazoloquinazoline core and the specific substitution pattern of fluorophenyl and methylphenyl groups.

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-9-(2-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C24H21FN4O2/c1-14-5-2-3-6-17(14)22-21-19(7-4-8-20(21)30)28-23-18(13-26-29(22)23)24(31)27-16-11-9-15(25)10-12-16/h2-3,5-6,9-13,22,28H,4,7-8H2,1H3,(H,27,31)

InChI Key

ONIOIEAROHLTHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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